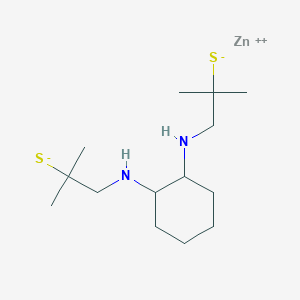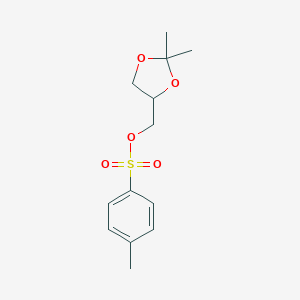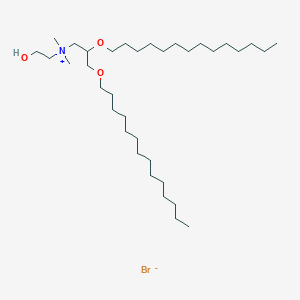![molecular formula C14H15NO3 B131100 Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate CAS No. 157169-68-1](/img/structure/B131100.png)
Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate
概要
説明
Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate is an organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methyl group at the 5-position and a 4-methylphenyl group at the 2-position of the oxazole ring, with an acetate group attached to the 4-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzoyl chloride with glycine methyl ester in the presence of a base, followed by cyclization with phosphorus oxychloride to form the oxazole ring. The final step involves esterification with acetic anhydride to introduce the acetate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to ring-opening or hydrogenation of the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of 4-methylbenzoic acid derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of various substituted aromatic compounds.
科学的研究の応用
Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are ongoing.
類似化合物との比較
- Methyl [5-methyl-2-phenyl-1,3-oxazol-4-YL]acetate
- Methyl [5-methyl-2-(4-chlorophenyl)-1,3-oxazol-4-YL]acetate
- Methyl [5-methyl-2-(4-methoxyphenyl)-1,3-oxazol-4-YL]acetate
Comparison: Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and material science.
特性
IUPAC Name |
methyl 2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-4-6-11(7-5-9)14-15-12(10(2)18-14)8-13(16)17-3/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPFECCIWLWKER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440806 | |
| Record name | Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157169-68-1 | |
| Record name | Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
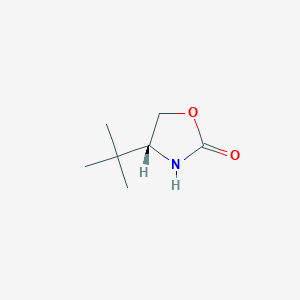


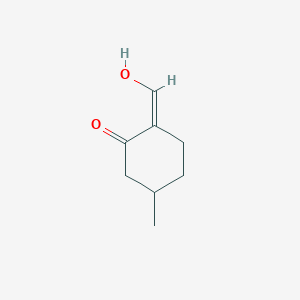


![5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B131039.png)
![2-[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B131041.png)

